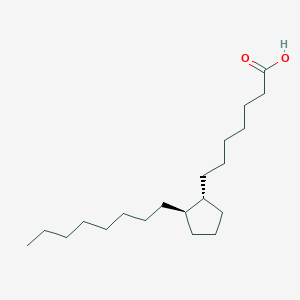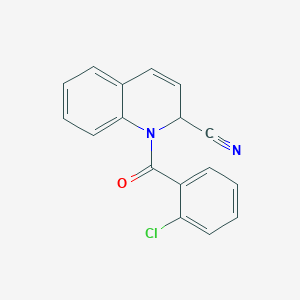
1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
相似化合物的比较
1-(2-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Similar in structure but lacks the 2-chlorobenzoyl group.
2-Chloroquinoline: Contains the chlorine atom but lacks the benzoyl and carbonitrile groups.
1-(2-Chlorobenzoyl)-2-aminobenzene: Similar in structure but has an amino group instead of the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H11ClN2O |
|---|---|
分子量 |
294.7 g/mol |
IUPAC 名称 |
1-(2-chlorobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-15-7-3-2-6-14(15)17(21)20-13(11-19)10-9-12-5-1-4-8-16(12)20/h1-10,13H |
InChI 键 |
MXAMCRIUYDTCMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CC=C3Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


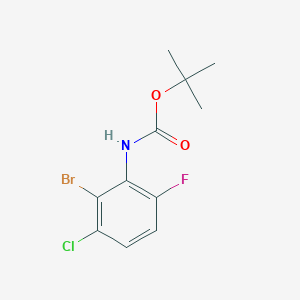
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
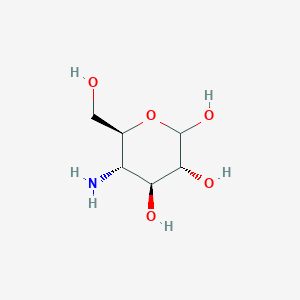
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
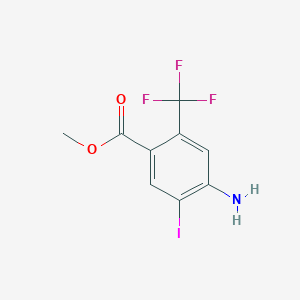
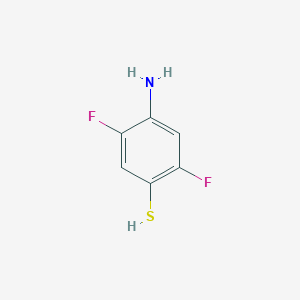
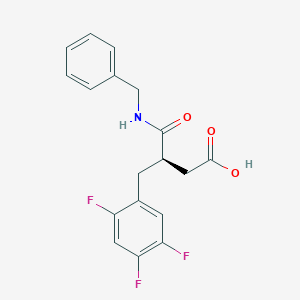
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
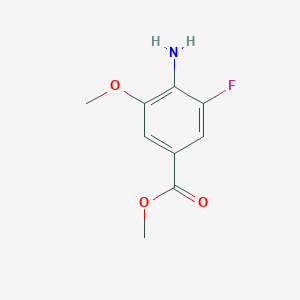
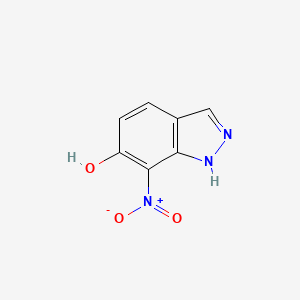
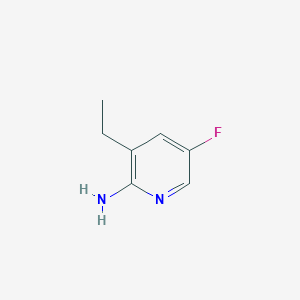
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)

